

Camphorquinone CAS number and molecular formula

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Compound of Interest

Compound Name: Camphorquinone

Cat. No.: B077051

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An In-depth Technical Guide to **Camphorquinone**

Introduction

Camphorquinone (CQ), chemically known as 1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione, is a yellow crystalline solid derived from camphor.[1][2] It is a highly efficient and extensively studied Type II photoinitiator, playing a pivotal role in light-cured applications, most notably within the field of dentistry for the polymerization of resin-based composites.[3][4][5] Upon exposure to blue light, **camphorquinone** generates free radicals, which initiate the polymerization of monomers, transforming a malleable resin paste into a durable, hardened material.[3][6] Its widespread use is attributed to its excellent biocompatibility, low toxicity, and an absorption spectrum that aligns with the output of dental light-curing units.[6][7] Beyond dentistry, research has explored its utility in cosmetics, the fabrication of hydrogels, 3D printing resins, and even potential therapeutic roles in promoting antisenescence effects.[3][4][8]

Physicochemical Properties

The fundamental properties of **Camphorquinone** are summarized below. This data is crucial for its application in various formulations and experimental setups.

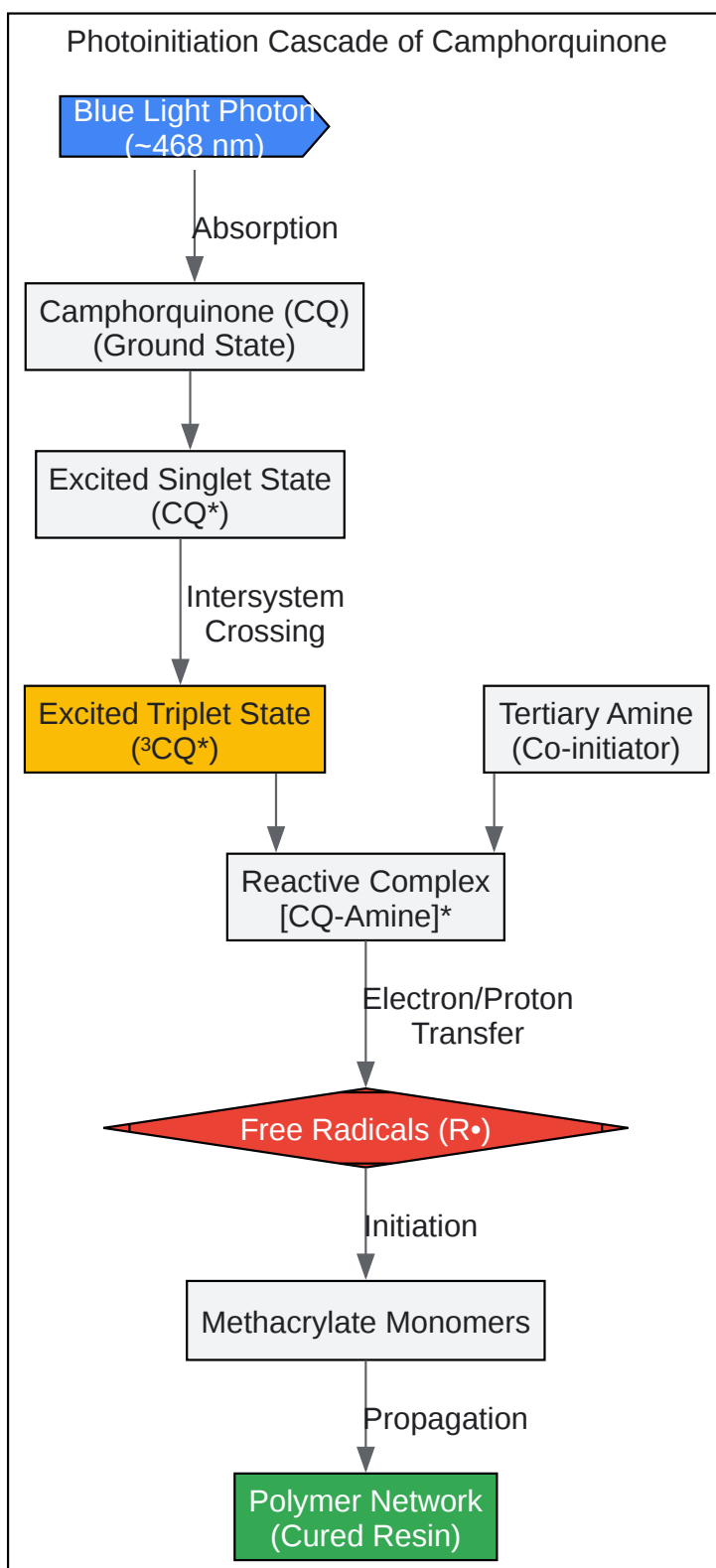
Property	Value	References
CAS Number	10373-78-1	[1][9][10][11]
Molecular Formula	C ₁₀ H ₁₄ O ₂	[1][9][10][11]
Molecular Weight	166.22 g/mol	[9][10]
Appearance	Yellow crystalline powder/solid	[1][2][4]
Melting Point	197-204 °C	[4][10]
Maximum Absorption (λ _{max})	~468 nm (in the blue light region)	[3][6][7]
Solubility	Soluble in organic solvents (e.g., ethanol, acetone), limited solubility in water.	[1]
Synonyms	(±)-Camphorquinone, 2,3-Bornanedione, DL-Bornane-2,3-dione	[1][2][10]

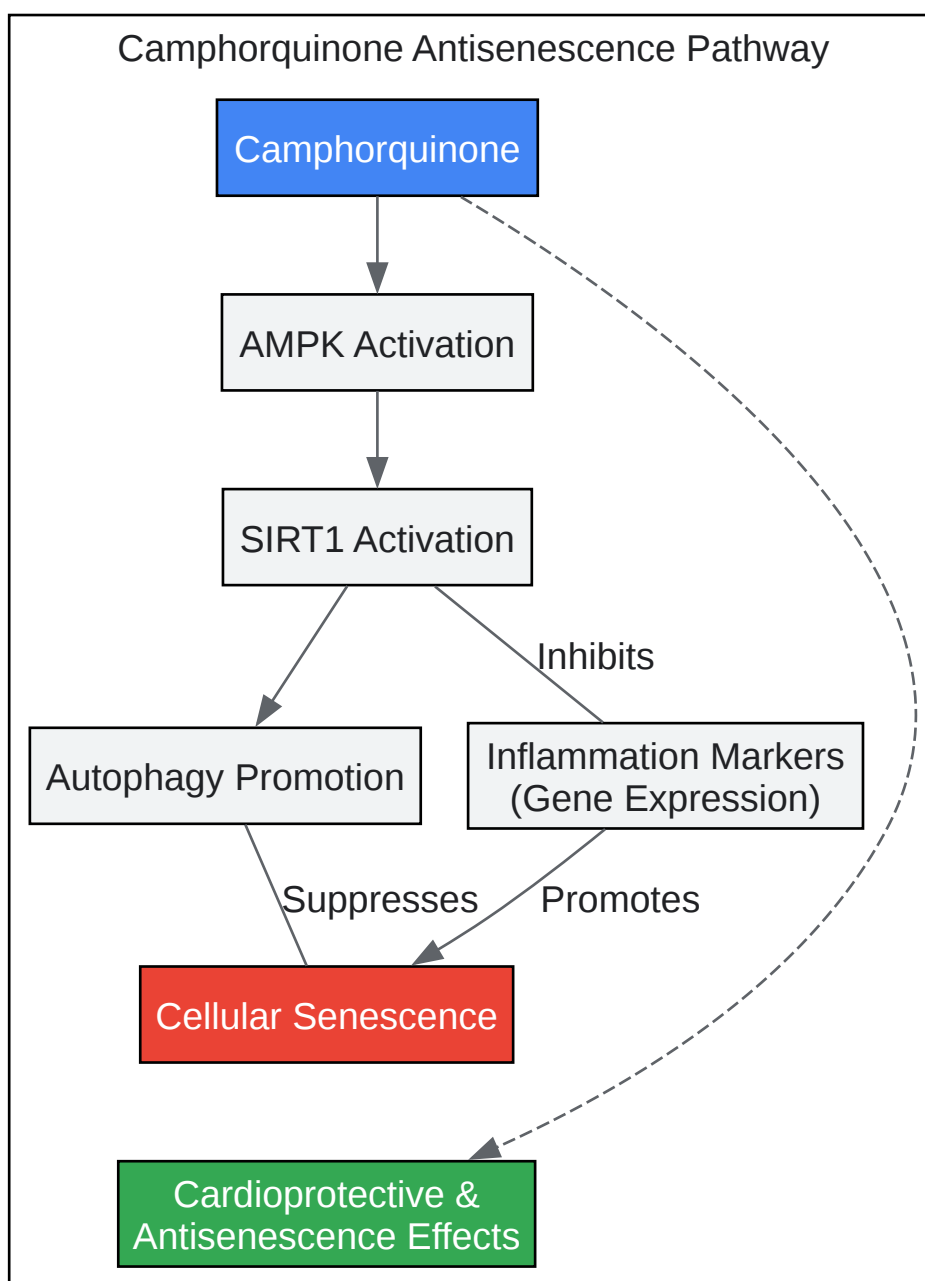
Mechanism of Action: Photoinitiation

Camphorquinone functions as a Type II photoinitiator, meaning it requires a co-initiator, typically a tertiary amine (e.g., N,N-dimethyl-p-toluidine, DMAEMA), to efficiently generate the free radicals necessary for polymerization.[2][12] The process is initiated by the absorption of blue light energy.

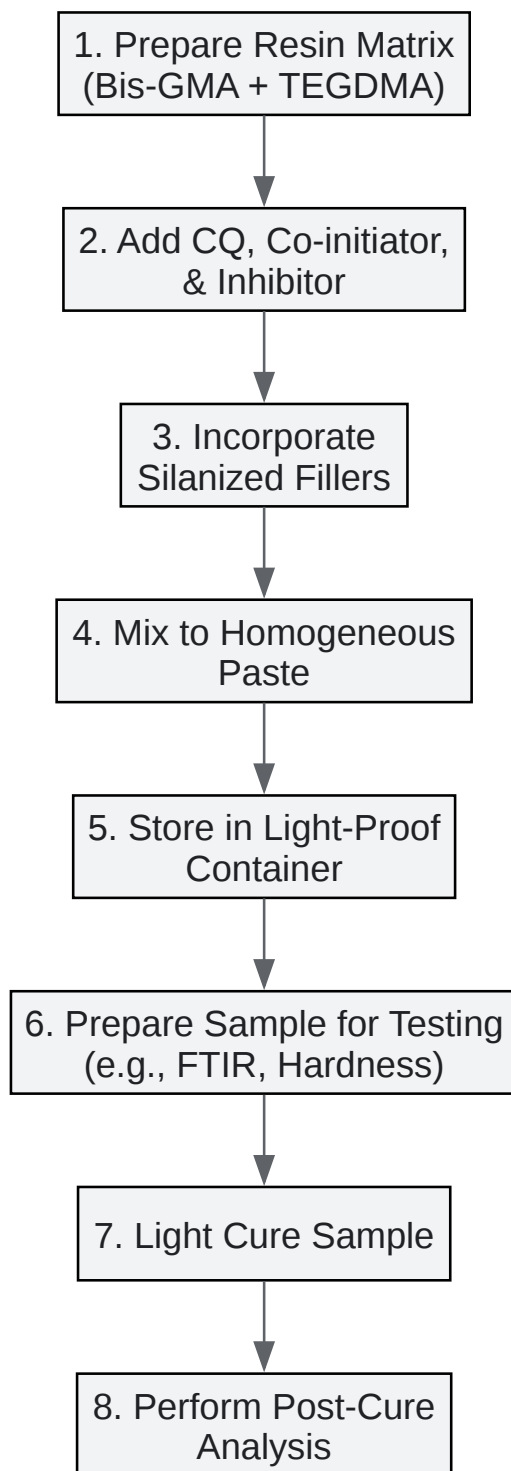
- **Excitation:** CQ absorbs a photon of blue light (around 468 nm), transitioning from its ground state to an excited singlet state.[3][13]
- **Intersystem Crossing:** The excited singlet state is short-lived and rapidly undergoes intersystem crossing to a more stable, longer-lived excited triplet state.[3][13]
- **Radical Generation:** The excited triplet CQ molecule interacts with an electron donor, such as a tertiary amine. Through a process of photoinduced electron transfer, the amine donates an electron to the excited CQ, forming a reactive complex that subsequently generates aminoalkyl radicals.[6][13]

- Polymerization: These highly reactive free radicals attack the carbon-carbon double bonds of methacrylate monomers (e.g., Bis-GMA, TEGDMA) in the resin matrix, initiating a chain-reaction polymerization that results in a cross-linked, hardened polymer network.[3][6]





Experimental Workflow: Composite Formulation & Testing

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